2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
Description
This compound is a Schiff base characterized by a methoxy group at position 2, an iminomethyl group at position 6, and a 4-phenoxyphenyl substituent. The (E)-configuration of the imine bond is critical for its structural stability and electronic properties. Schiff bases of this class are widely studied for their coordination chemistry, biological activity, and applications in materials science .
Properties
IUPAC Name |
2-methoxy-6-[(4-phenoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-19-9-5-6-15(20(19)22)14-21-16-10-12-18(13-11-16)24-17-7-3-2-4-8-17/h2-14,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBKPPEZYAQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-methoxy-6-hydroxybenzaldehyde and 4-phenoxyaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting imine product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The phenolic group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-Methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The imine linkage and phenolic group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Variations and Molecular Properties
The target compound is compared with analogs differing in substituents on the phenyl ring or the alkoxy group. Key examples include:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in MFIP) reduce the HOMO-LUMO gap, enhancing nonlinear optical (NLO) properties and reactivity in redox processes .
- Steric and Solubility Effects: Ethoxy substitution (vs. methoxy) increases solubility in polar solvents, while bulky phenoxy groups (as in the target compound) may reduce solubility in supercritical CO₂ compared to fluorinated analogs .
2.2 Crystallographic and Packing Behavior
Crystallographic studies reveal substituent-dependent packing patterns:
- 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol (): Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular O–H···N hydrogen bonds stabilizing the structure .
- MFIP (): Exhibits C–H···F interactions due to the CF₃ group, contributing to dense packing and higher melting points (~215°C vs. ~190°C for methyl-substituted analogs) .
2.4 Theoretical and Computational Insights
- DFT Studies: HOMO-LUMO Gaps: MFIP (CF₃-substituted) has a gap of ~4.2 eV, lower than methyl-substituted analogs (~4.8 eV), indicating higher reactivity . Molecular Electrostatic Potential (MEP): Electron-rich regions near the imine and hydroxyl groups facilitate proton donation in catalytic applications .
Biological Activity
2-Methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, also known as a Schiff base compound, has garnered attention due to its potential biological activities, particularly in antioxidant and antimicrobial properties. This article explores the synthesis, characterization, and biological activities of this compound, supported by diverse research findings.
The chemical formula for this compound is . The compound is characterized by a phenolic structure that contributes to its reactivity and biological activity.
Synthesis and Characterization
The synthesis of Schiff bases typically involves the condensation of aldehydes or ketones with primary amines. For this specific compound, the synthesis can be achieved using vanillin and 4-phenoxyaniline under controlled conditions. Characterization techniques such as FTIR, NMR, and GC-MS are essential in confirming the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Characterization Method | Observations |
|---|---|
| FTIR | Imine group peak at 1590 cm |
| NMR | Singlet imine proton at 8.42 ppm |
| GC-MS | Molecular ion peak at m/z 317 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. This is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower EC50 values indicate higher antioxidant potential.
- EC50 Value : The EC50 value for this compound was reported to be approximately 10.46 ppm, demonstrating its effectiveness as an antioxidant agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that Schiff bases can exhibit both antibacterial and antifungal activities.
- Antibacterial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones, suggesting effective antibacterial activity .
Table 2: Antimicrobial Activity Results
| Microorganism | Activity (Inhibition Zone in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Case Studies
- Antioxidant Study : A study conducted by Kusumaningrum et al. (2021) focused on synthesizing similar Schiff base compounds and assessing their antioxidant properties using the DPPH method. The findings confirmed that these compounds possess considerable free radical scavenging abilities, making them potential candidates for further development in pharmaceuticals .
- Antimicrobial Research : Another study evaluated various Schiff bases including our target compound for their antimicrobial efficacy. The results showed promising antibacterial effects against common pathogens, which could lead to applications in treating infections .
Q & A
Q. What are the standard synthetic routes for preparing 2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, and what reaction conditions optimize yield and purity?
Schiff base synthesis typically involves refluxing equimolar amounts of an aromatic aldehyde (e.g., 3-methoxy-2-hydroxybenzaldehyde derivatives) and a substituted aniline (e.g., 4-phenoxyaniline) in methanol for 2–4 hours. Slow evaporation at room temperature yields crystalline products, as demonstrated in analogous compounds . Solvent choice (e.g., methanol or ethanol) and stoichiometric control are critical for minimizing byproducts.
Q. How is the E-configuration of the imine group confirmed in such Schiff base compounds?
The E-configuration is confirmed via single-crystal X-ray diffraction (SC-XRD), which reveals bond angles and torsion angles around the C=N bond. For example, in related structures, the C=N bond length ranges from 1.27–1.29 Å, and the dihedral angle between aromatic rings is ~10–15°, consistent with E-isomerism . IR spectroscopy also supports this, with ν(C=N) stretching frequencies observed at 1600–1620 cm⁻¹ .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- SC-XRD : Provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
- NMR : ¹H and ¹³C NMR verify proton environments and carbon connectivity, with imine protons typically appearing as singlets at δ 8.3–8.5 ppm .
- Elemental analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How do researchers address discrepancies in crystallographic data when determining molecular structures of Schiff base derivatives?
Discrepancies in parameters like bond lengths or thermal displacement factors are resolved using refinement software (e.g., SHELXL). Hydrogen atoms are often modeled as riding atoms with standardized geometries (C–H = 0.93–0.97 Å; O–H = 0.82 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq of the parent atom). Multi-scan absorption corrections (e.g., SADABS) improve data accuracy .
Q. What computational methods predict the chemical reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzymes or DNA, by analyzing binding energies and pose validation . For example, analogous Schiff bases show inhibitory activity against acetylcholinesterase, with docking scores correlating with experimental IC50 values .
Q. How do substituents (e.g., methoxy vs. ethoxy groups) influence the compound’s electronic properties and stability?
Electron-donating groups (e.g., methoxy) increase electron density on the aromatic ring, stabilizing the imine bond and altering UV-Vis absorption maxima. Comparative studies using cyclic voltammetry reveal shifts in oxidation potentials due to substituent effects . Thermogravimetric analysis (TGA) further shows methoxy derivatives exhibit higher thermal stability than ethoxy analogs .
Q. What strategies mitigate challenges in synthesizing high-purity Schiff bases for catalytic or pharmaceutical applications?
- Recrystallization : Use mixed solvents (e.g., methanol/chloroform) to remove unreacted precursors.
- Column chromatography : Separates isomers or byproducts using silica gel and ethyl acetate/hexane gradients.
- Chelation : Introducing metal ions (e.g., Cu²⁺, Zn²⁺) during synthesis can stabilize the Schiff base and enhance crystallinity .
Methodological Considerations
- Data Interpretation : Geometric parameters (e.g., C–O–C angles in methoxy groups) should align with expected hybridization states (sp² for aromatic systems). Deviations >5° may indicate steric strain or intermolecular interactions .
- Contradiction Analysis : Conflicting spectroscopic data (e.g., IR vs. NMR) require validation via high-resolution mass spectrometry (HRMS) or SC-XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
